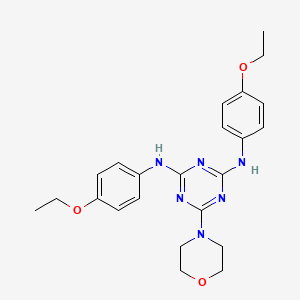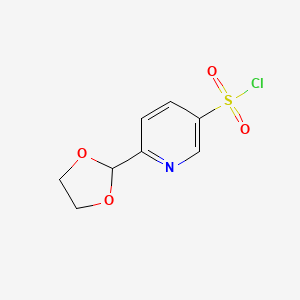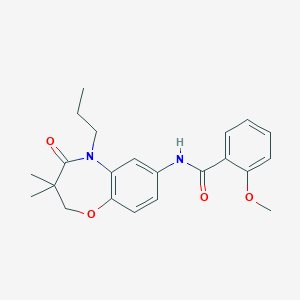
2-Hydrazinyl-4-phenyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group and a hydrazinyl substituent. Its unique structure imparts a range of biological activities, making it a valuable target for drug development and other scientific research applications.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which include this compound, have a wide range of biological activities . They have been found to interact with various targets such as receptor tyrosine kinases , which play crucial roles in cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that modulates the target’s function . For instance, they can inhibit the activity of receptor tyrosine kinases, thereby affecting the signaling pathways these receptors are involved in .
Biochemical Pathways
These include pathways involved in inflammation, hypertension, allergy, cancer, and microbial infections . By interacting with key proteins in these pathways, thiazole derivatives can modulate the pathway’s activity and thus influence the physiological response .
Pharmacokinetics
The compound’s molecular weight of 19125 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole’s action depend on the specific target and pathway it interacts with. For instance, if the compound inhibits a receptor tyrosine kinase involved in cell growth, it could potentially slow down or stop the growth of cells . This could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol or methanol solvent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-4-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-phenyl-1,3-benzothiazole has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazino-4-phenylthiazole: Shares a similar hydrazinyl and phenyl structure but differs in the thiazole ring.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a benzothiazole ring and hydrazinyl group but with additional substituents.
Uniqueness
2-Hydrazinyl-4-phenyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring with a hydrazinyl and phenyl group. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities further enhance its uniqueness compared to similar compounds .
Eigenschaften
IUPAC Name |
(4-phenyl-1,3-benzothiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXLEGSBBWXJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2878657.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2878661.png)


![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)
![N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2878666.png)


![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)




